Cas no 2248274-21-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is a specialized chemical intermediate used in peptide synthesis and pharmaceutical research. Its key structural features include a phthalimido (1,3-dioxoisoindolin-2-yl) protecting group and a Boc (tert-butoxycarbonyl) protected amino acid moiety, enhancing stability and selectivity in coupling reactions. The cyclopentyl side chain contributes to steric control, improving regioselectivity in complex synthetic pathways. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications, where high-purity intermediates are critical. Its well-defined reactivity profile and compatibility with standard deprotection conditions make it a reliable choice for constructing peptidomimetics and other bioactive molecules.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate structure
2248274-21-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate
CAS No:2248274-21-5
MF:C20H24N2O6
MW:388.414365768433
CID:5887225
PubChem ID:165724934
Update Time:2025-06-15

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6521766
    • 2248274-21-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate
    • Inchi: 1S/C20H24N2O6/c1-20(2,3)27-19(26)21-15(12-8-4-5-9-12)18(25)28-22-16(23)13-10-6-7-11-14(13)17(22)24/h6-7,10-12,15H,4-5,8-9H2,1-3H3,(H,21,26)
    • InChI Key: RKJRGOWAVKVLQS-UHFFFAOYSA-N
    • SMILES: O(C(C(C1CCCC1)NC(=O)OC(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 388.16343649g/mol
  • Monoisotopic Mass: 388.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate

Introduction to Compound CAS No. 2248274-21-5: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate, with the CAS number 2248274-21-5, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a 1,3-dioxoisoindoline moiety and a cyclopentylacetate group protected by a tert-butoxycarbonyl (Boc) group. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The 1,3-dioxoisoindoline core is a well-known scaffold in medicinal chemistry, often found in compounds with diverse biological activities. This moiety is known for its ability to form stable complexes with metal ions and its potential to modulate protein-protein interactions. The presence of the cyclopentylacetate group adds further complexity and functionality to the molecule, enhancing its potential for use in drug discovery and development.

The tert-butoxycarbonyl (Boc) protecting group is a widely used strategy in organic synthesis to protect amino groups during multi-step reactions. This protection ensures that the amino functionality remains intact until the desired stage of synthesis, allowing for precise control over the reactivity of the molecule. The Boc group can be readily removed under acidic conditions, providing a versatile platform for further chemical modifications.

In recent studies, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate has been explored as a key intermediate in the synthesis of novel inhibitors targeting various enzymes and receptors. For instance, researchers at the University of California have utilized this compound to develop potent inhibitors of proteases involved in viral replication, demonstrating its potential as an antiviral agent. Additionally, studies at the National Institutes of Health (NIH) have shown that derivatives of this compound exhibit promising anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthetic route to CAS No. 2248274-21-5 involves several well-established organic reactions, including coupling reactions and protection/deprotection steps. The synthesis typically begins with the formation of the cyclopentylacetate derivative, followed by the introduction of the Boc protecting group. The final step involves the coupling of this intermediate with a suitable isoindoline derivative to form the target compound. This synthetic strategy has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The physicochemical properties of CAS No. 2248274-21-5 have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound. For example, NMR spectroscopy has revealed specific interactions between the functional groups within the molecule, while X-ray crystallography has provided a three-dimensional view of its molecular packing in the solid state.

In terms of biological activity, preliminary assays have shown that CAS No. 2248274-21-5 exhibits selective binding to specific protein targets. These findings suggest that it could serve as a lead compound for developing more potent and selective inhibitors for therapeutic applications. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models.

The safety profile of CAS No. 2248274-21-5 has also been investigated through in vitro and in vivo toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic concentrations and does not exhibit significant cytotoxicity or genotoxicity. However, further safety assessments are necessary to ensure its suitability for clinical use.

In conclusion, CAS No. 2248274-21-5, or 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate, represents a promising compound with diverse applications in pharmaceutical research and development. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration and optimization as a therapeutic agent.

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